1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-18-13-11(8-17-18)14(16-9-15-13)19-7-6-10-4-2-3-5-12(10)19/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNNAOHYQVKCTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is then coupled with an indole derivative. Key steps include:
Cyclization reactions: to form the pyrazolo[3,4-d]pyrimidine ring.
N-alkylation: to introduce the methyl group.
Coupling reactions: to attach the indole moiety under conditions such as palladium-catalyzed cross-coupling.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including:
Batch or continuous flow processes: to enhance yield and purity.
Use of automated synthesizers: for precise control over reaction conditions.
Purification techniques: such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing hydrogenation or metal hydrides to reduce double bonds or nitro groups.
Substitution: Halogenation or nitration reactions to introduce substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation, Lewis acids for electrophilic substitution.
Major Products:
Oxidized derivatives: Such as ketones or alcohols.
Reduced derivatives: Including amines or alkanes.
Substituted products: Halogenated or nitrated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
Case Study:
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited selective inhibition of phosphoinositide 3-kinase (PI3K) isoforms, crucial in cancer cell survival. For instance, a derivative with a similar structure showed IC50 values as low as 18 nM against PI3Kδ, suggesting that modifications in the pyrazolo ring can enhance anticancer activity .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazolo[3,4-d]pyrimidines can modulate inflammatory responses by inhibiting specific kinases involved in inflammatory pathways.
Data Table: Anti-inflammatory Activity of Pyrazolo Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | PI3Kδ | 0.018 | |
| Compound B | PI3Kα | 0.079 | |
| This compound | TBD | TBD | TBD |
Synthesis and Development
The synthesis of this compound has been achieved through various methods involving the cyclization of pyrazole derivatives with indole precursors. These synthetic routes have been optimized to improve yield and purity.
Synthesis Example:
A common method involves the reaction of 1-methylpyrazole with appropriate indole derivatives under controlled conditions to yield the target compound efficiently.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases, such as CDK2 and EGFR tyrosine kinase. It binds to the active site of these enzymes, blocking their activity and thereby interfering with cell cycle progression and proliferation. This mechanism is particularly relevant in cancer cells, where these pathways are often dysregulated .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidine scaffold is highly versatile, with modifications at the 1-, 3-, and 4-positions significantly altering pharmacological and physicochemical properties. Below is a detailed comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Bioactivity The bisarylurea derivative (1u) demonstrates potent RAF kinase inhibition due to its urea moiety, which forms critical hydrogen bonds with the kinase’s ATP-binding pocket . In contrast, the dihydroindole derivative’s planar structure may favor interactions with hydrophobic kinase domains. Thieno-pyrimidine hybrids (e.g., compound in ) exhibit enhanced π-stacking capabilities, improving DNA binding in anticancer applications.
Physicochemical Properties Amino-substituted derivatives (e.g., ) show higher aqueous solubility (pKa ~5.26) compared to lipophilic analogs like the dihydroindole compound.
Synthetic Flexibility
- The pyrazolo[3,4-d]pyrimidine core is amenable to diverse functionalization. For example:
- Vilsmeier–Haack reactions introduce formyl groups for further derivatization .
- Nucleophilic aromatic substitution at position 4 enables attachment of aryloxy or piperazine groups .
Challenges and Limitations
- Solubility vs. Permeability: While hydrophilic derivatives (e.g., ethanolamine analog ) improve solubility, they may suffer from poor blood-brain barrier penetration.
- Isomerization Risks : Pyrazolo-triazolo-pyrimidine derivatives (e.g., ) can undergo isomerization under specific conditions, complicating synthetic workflows.
Biological Activity
The compound 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on current research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Formula: C₉H₈N₆
Molecular Weight: 200.20 g/mol
IUPAC Name: 1-methyl-4-pyrazol-1-ylpyrazolo[3,4-d]pyrimidine
PubChem CID: 63811638
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired pyrazolo[3,4-d]pyrimidine structure. The compound is characterized by its unique fused ring system which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds from this class have demonstrated significant anti-proliferative effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR inhibition |
| 12b | HCT-116 | 19.56 | Apoptosis induction |
| 12b | EGFR WT | 0.016 | Kinase inhibition |
| 12b | EGFR T790M | 0.236 | Kinase inhibition |
Compound 12b was identified as a potent inhibitor of epidermal growth factor receptor (EGFR), exhibiting an IC₅₀ value of 0.016 µM against wild-type EGFR and demonstrating activity against the mutant form (EGFR T790M) with an IC₅₀ value of 0.236 µM . Flow cytometric analyses indicated that this compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. Additionally, it significantly increased the BAX/Bcl-2 ratio by 8.8-fold , indicating a shift towards pro-apoptotic signaling pathways.
Other Biological Activities
Beyond anticancer properties, compounds related to pyrazolo[3,4-d]pyrimidines have shown promise in other areas:
- Tubulin Polymerization Inhibition: A series of indole-pyrazoline hybrids were synthesized and evaluated for their ability to inhibit tubulin polymerization. One notable compound demonstrated an IC₅₀ value of 2.12 µM , indicating potential as an anticancer agent through disruption of microtubule dynamics .
- Antimicrobial Activity: Some derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, showcasing their versatility as potential antimicrobial agents .
Case Study 1: EGFR Inhibition
A study focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives aimed to evaluate their efficacy as EGFR inhibitors. The most promising derivative (12b ) not only inhibited cell proliferation but also induced apoptosis in cancer cells through a well-characterized mechanism involving EGFR signaling pathways .
Case Study 2: Tubulin Inhibitors
Another investigation into indole-pyrazoline hybrids highlighted their ability to disrupt tubulin polymerization effectively. The findings suggested that these compounds could serve as leads for developing new anticancer therapies targeting microtubule dynamics .
Q & A
Q. What synthetic routes are available for 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indole, and how can yield optimization be achieved?
- Methodological Answer : The compound’s pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation of 5-amino-pyrazole-4-carboxylate derivatives with formamide under reflux (80–100°C, 10–12 hours) . Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Catalysis : Acidic or basic catalysts (e.g., HCONH₂) enhance cyclization efficiency.
- Purification : Recrystallization from DMF or methanol yields >85% purity .
- Table 1 : Representative synthesis conditions from analogous compounds:
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 5-amino-1-phenyl-pyrazole-4-carboxylate | HCONH₂ | 100 | 78 | |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | DMF | 80 | 85 |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use multimodal analytical techniques:
- NMR : - and -NMR confirm substitution patterns (e.g., indole C2/C3 dihydro signals at δ 3.2–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₃N₅: 260.1144) .
- X-ray crystallography : Resolves conformational flexibility in the pyrazolo-pyrimidine-indole fused system .
Advanced Research Questions
Q. What strategies resolve contradictions in reported binding affinities for kinase targets?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies:
- Standardized assays : Use uniform kinase buffer (10 mM MgCl₂, 1 mM DTT, pH 7.5).
- Control inhibitors : Include staurosporine or dasatinib as reference compounds.
- Data normalization : Express IC₅₀ values relative to positive controls .
- Example : A pyrazolo[3,4-d]pyrimidine analog showed IC₅₀ = 12 nM (Src kinase) in low-ATP conditions but IC₅₀ = 220 nM under physiological ATP levels .
Q. How can researchers design experiments to evaluate metabolic stability in vitro?
- Methodological Answer :
- Liver microsome assays : Incubate compound (1–10 µM) with NADPH-supplemented human liver microsomes (37°C, pH 7.4).
- Analytical monitoring : LC-MS/MS quantifies parent compound depletion over 60 minutes.
- Data interpretation : Half-life (t₁/₂) >30 minutes indicates favorable metabolic stability .
- Table 2 : Metabolic stability of related compounds:
| Compound | t₁/₂ (min) | CLint (µL/min/mg) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine-4-amine derivative | 45 | 18.2 | |
| Indole-pyrimidine hybrid | 28 | 32.6 |
Q. What computational approaches predict the impact of substituents on target selectivity?
- Methodological Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with gatekeeper residues).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity against Abl vs. Src kinases .
- Case study : A methyl group at the pyrazole N1 position improved selectivity for JAK2 over JAK3 by 15-fold due to steric hindrance .
Experimental Design Challenges
Q. How to address solubility limitations in cell-based assays?
- Methodological Answer :
- Co-solvents : Use DMSO (<0.1% v/v) or β-cyclodextrin (5–10 mM) to enhance aqueous solubility.
- Critical micelle concentration (CMC) : Avoid surfactant concentrations above CMC to prevent membrane disruption .
- Validation : Measure cellular viability via MTT assay post-treatment to confirm absence of solvent toxicity.
Q. What in vitro models best capture the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
